![molecular formula C10H7NO3 B14695482 4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione CAS No. 28884-03-9](/img/structure/B14695482.png)
4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione can be achieved through several synthetic routes. One efficient method involves the use of the Mitsunobu reaction followed by sequential cyclization . This one-pot convergent synthesis protocol yields tricyclic fused benzoxazinyl-oxazolidinones with high enantioselectivity and good to excellent yields . Another approach includes the use of Dess–Martin periodinane-mediated cascade cyclization of γ,δ-unsaturated urethanes . Additionally, n-BuLi mediated intramolecular cyclization reactions have been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess–Martin periodinane, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antibacterial or anticoagulant activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones
- 3,6-Dihydro-2H-1,2-oxazines
- 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-ones
Uniqueness
4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
28884-03-9 |
|---|---|
Fórmula molecular |
C10H7NO3 |
Peso molecular |
189.17 g/mol |
Nombre IUPAC |
3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,9-dione |
InChI |
InChI=1S/C10H7NO3/c12-7-4-5-11-9-6(7)2-1-3-8(9)14-10(11)13/h1-3H,4-5H2 |
Clave InChI |
OCZBNZPRAZVLEH-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C3=C(C1=O)C=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


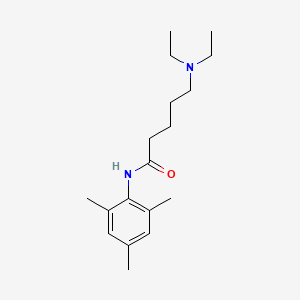
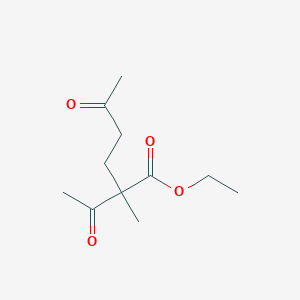
![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
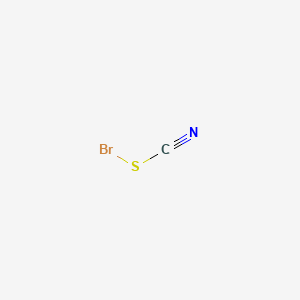
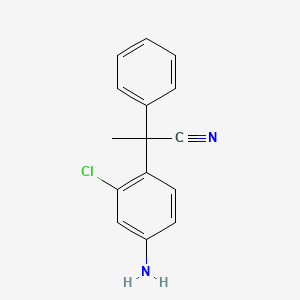
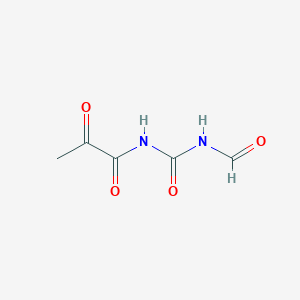


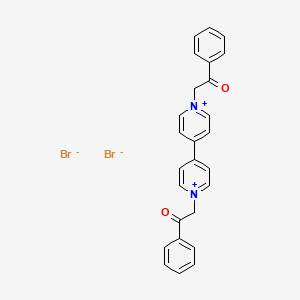
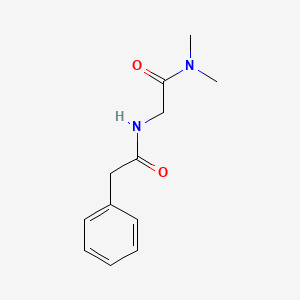

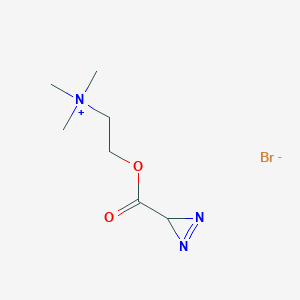
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)

